molecular formula C6H10N2O B058525 1-Imidazolidin-2-ylidenepropan-2-one CAS No. 119406-97-2

1-Imidazolidin-2-ylidenepropan-2-one

Cat. No.: B058525
CAS No.: 119406-97-2
M. Wt: 126.16 g/mol
InChI Key: VIRIZZIJQDYJRN-UHFFFAOYSA-N
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Description

1-Imidazolidin-2-ylidenepropan-2-one is a chemical compound of significant interest in organic and medicinal chemistry research, belonging to the class of heterocyclic ketene aminals . Also known as cyclic α-oxoketene-N,N-acetals, these structures are powerful and versatile intermediates for synthesizing a wide variety of novel heterocycles and fused heterocyclic systems that are often difficult to access by other synthetic methods . The reactivity of this compound is defined by its core structure, which features an imidazolidin-2-ylidene moiety . This moiety is formally derived from imidazolidine, a saturated 5-membered ring with two nitrogen atoms, and is closely related to persistent carbenes such as dihydroimidazol-2-ylidenes, which are known for their stability and utility in catalysis and materials science . The primary research value of 1-Imidazolidin-2-ylidenepropan-2-one lies in its application as a key building block. It serves as a precursor for the construction of pharmacologically active molecules and complex organic architectures. Studies on closely related analogues have employed advanced computational methods like Hartree-Fock and Møller-Plesset calculations to understand their dynamic behavior and electronic properties, underscoring their importance in fundamental chemical research . Researchers utilize this compound in the development of new synthetic methodologies, exploration of reaction mechanisms, and in the pursuit of new compounds for various high-value research applications . This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any human or veterinary use.

Properties

CAS No.

119406-97-2

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-imidazolidin-2-ylidenepropan-2-one

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3

InChI Key

VIRIZZIJQDYJRN-UHFFFAOYSA-N

SMILES

CC(=O)C=C1NCCN1

Canonical SMILES

CC(=O)C=C1NCCN1

Synonyms

1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Imidazolidone (Ethyleneurea; CAS 120-93-4)

Properties:

  • Appearance : Solid or crystalline powder (purity >97% ).
  • Applications : Used in polymer synthesis (e.g., formaldehyde resins) and as a stabilizer in industrial processes.
  • Safety: No significant hazards classified under GHS, but standard laboratory precautions (e.g., eye rinsing, ventilation) are advised .

1,3-Dimethylimidazolidin-2-one (CAS 80-73-9)

Molecular Formula: C₅H₁₀N₂O Molecular Weight: 114.15 g/mol Structure: Methyl groups at the 1- and 3-positions of the imidazolidinone ring. Properties:

  • Physical State : Liquid at room temperature .
  • Applications : Employed as a polar aprotic solvent in organic synthesis and pharmaceutical manufacturing.
  • Differentiation: The methyl groups enhance solubility in non-polar media compared to unsubstituted 2-Imidazolidone.

1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1)

Molecular Formula: C₅H₁₁N₃O Molecular Weight: 129.16 g/mol Structure: An aminoethyl substituent at the 1-position. Properties:

  • Reactivity : The primary amine group enables participation in condensation and crosslinking reactions.
  • Applications: Potential use in drug delivery systems or as a precursor for bioactive molecules .

Data Table: Key Properties of Imidazolidinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Imidazolidone 120-93-4 C₃H₆N₂O 86.09 None Polymer synthesis, stabilizers
1,3-Dimethylimidazolidin-2-one 80-73-9 C₅H₁₀N₂O 114.15 1- and 3-methyl Solvent in pharmaceuticals
1-(2-Aminoethyl)imidazolidin-2-one 6281-42-1 C₅H₁₁N₃O 129.16 1-(2-aminoethyl) Drug delivery, crosslinking

Research Findings and Reactivity Insights

  • Structural Similarity: Computational similarity scores (e.g., 0.84 for 1-(2-aminoethyl)imidazolidin-2-one vs. 0.68 for 2-Imidazolidone) highlight how substituents affect molecular topology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-Imidazolidin-2-ylidenepropan-2-one to maximize yield and purity?

  • Methodological Answer: A reflux system using polar aprotic solvents like DMF, with stoichiometric triethylamine as a base, is effective for analogous imidazole derivatives. Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate) ensures high purity. For scale-up, incremental adjustments to reflux duration (5–8 hours) and solvent volume (2–5 mL per mmol substrate) are recommended to balance yield and energy efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural identity of 1-Imidazolidin-2-ylidenepropan-2-one?

  • Methodological Answer:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR for characteristic imidazolidin-ylidene proton environments (e.g., downfield-shifted olefinic protons) and carbonyl carbon signals (~200 ppm).
  • IR: Confirm the C=O stretch (~1700 cm1^{-1}) and N-H/C-H vibrations in the 2800–3200 cm1^{-1} range.
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ with <2 ppm error. Cross-reference with X-ray crystallography data (e.g., bond angles and torsional conformations) for unambiguous validation .

Q. How can researchers ensure the purity of 1-Imidazolidin-2-ylidenepropan-2-one before experimental use?

  • Methodological Answer: Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and thermal methods (melting point analysis). Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. For hygroscopic batches, store under inert atmosphere (argon) and pre-dry solvents to <50 ppm H2_2O .

Advanced Research Questions

Q. How can contradictory reactivity data for 1-Imidazolidin-2-ylidenepropan-2-one across studies be systematically resolved?

  • Methodological Answer: Replicate experiments using identical conditions (solvent, temperature, reagent ratios) as cited studies. Perform control experiments to isolate variables (e.g., trace metal impurities, oxygen/moisture sensitivity). Use in situ techniques like ReactIR or stopped-flow NMR to capture transient intermediates. Cross-validate with computational models (DFT) to identify competing reaction pathways .

Q. What computational approaches are suitable for modeling the electronic structure of 1-Imidazolidin-2-ylidenepropan-2-one and its metal complexes?

  • Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set effectively predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. For metal complexes (e.g., Rh(I)), LANL2DZ pseudopotentials model relativistic effects. Compare calculated 1H^1H-NMR shifts (GIAO method) and geometric parameters (bond lengths/angles) with experimental data to refine accuracy .

Q. How does the steric bulk of 1-Imidazolidin-2-ylidenepropan-2-one influence its coordination behavior in transition-metal catalysis?

  • Methodological Answer: Synthesize Rh(I) or Ir(I) complexes and analyze via X-ray crystallography to quantify steric parameters (e.g., percent buried volume, %Vbur_{\text{bur}}). Compare catalytic activity in model reactions (e.g., hydrogenation) against less bulky analogues. Spectroscopic titration (UV-Vis, 1H^1H-NMR) quantifies ligand-metal binding constants (Keq_{\text{eq}}) and electronic effects .

Q. What kinetic parameters are critical when studying 1-Imidazolidin-2-ylidenepropan-2-one in nucleophilic addition reactions?

  • Methodological Answer: Use pseudo-first-order conditions with excess nucleophile. Monitor reaction progress via 1H^1H-NMR or GC-MS. Calculate activation energy (Ea_a) via Arrhenius plots across 20–80°C. Solvent polarity (Kamlet-Taft parameters) and dielectric constant should be optimized to stabilize transition states. Include Eyring analysis to distinguish enthalpic/entropic contributions .

Q. How can isotopic labeling (13C^{13}C, 15N^{15}N) elucidate the mechanistic role of 1-Imidazolidin-2-ylidenepropan-2-one in cycloaddition reactions?

  • Methodological Answer: Synthesize 13C^{13}C-labeled carbonyl or 15N^{15}N-imidazolidin-ylidene derivatives. Track isotopic enrichment via 1H^1H-13C^{13}C-HSQC NMR or mass spectrometry. Trapping experiments with radical scavengers (TEMPO) or electrophilic quenchers identify transient intermediates. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

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